molecular formula C23H26N2O5S B4297875 N-[(ADAMANTAN-1-YL)METHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE

Cat. No.: B4297875
M. Wt: 442.5 g/mol
InChI Key: YMNPZBPECWCFSS-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of an adamantyl group, a nitrophenoxy group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Adamantylmethyl Intermediate: This step involves the reaction of adamantane with a suitable alkylating agent to form the adamantylmethyl intermediate.

    Nitration of Phenol: The phenol group is nitrated using a nitrating agent such as nitric acid to form 4-nitrophenol.

    Etherification: The 4-nitrophenol is then reacted with a suitable halide to form 4-(4-nitrophenoxy)benzene.

    Sulfonamide Formation: Finally, the 4-(4-nitrophenoxy)benzene is reacted with a sulfonamide derivative to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form various oxidation products depending on the reaction conditions.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Oxidized derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(ADAMANTAN-1-YL)METHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE: shares structural similarities with other adamantyl-containing compounds and sulfonamide derivatives.

    4-(4-nitrophenoxy)benzenesulfonamide: Lacks the adamantyl group but shares the nitrophenoxy and sulfonamide groups.

    N-(1-adamantylmethyl)benzenesulfonamide: Lacks the nitrophenoxy group but contains the adamantyl and sulfonamide groups.

Uniqueness

The uniqueness of this compound lies in its combination of the adamantyl, nitrophenoxy, and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-(4-nitrophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c26-25(27)19-1-3-20(4-2-19)30-21-5-7-22(8-6-21)31(28,29)24-15-23-12-16-9-17(13-23)11-18(10-16)14-23/h1-8,16-18,24H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNPZBPECWCFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(ADAMANTAN-1-YL)METHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE
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N-[(ADAMANTAN-1-YL)METHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE

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